



Application Notes: Administering Carboxyamidotriazole in Mouse Xenograft Studies

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Compound of Interest							
Compound Name:	Carboxyamidotriazole						
Cat. No.:	B1668434	Get Quote					

Introduction

Carboxyamidotriazole (CAI) and its orotate salt, Carboxyamidotriazole Orotate (CTO), are orally active, anti-angiogenic, and anti-proliferative agents.[1][2] CAI functions as a non-voltage-operated calcium channel blocker, disrupting calcium-dependent signal transduction pathways crucial for tumor growth, invasion, and angiogenesis.[1][3] Specifically, it inhibits the influx of calcium into cells and its release from intracellular stores.[1][4] CTO, the orotate salt form, offers improved oral bioavailability and achieves higher plasma concentrations compared to the parent compound, CAI.[5] These characteristics make CAI and CTO valuable compounds for preclinical evaluation in mouse xenograft models for various cancers, including glioblastoma, colon cancer, and non-small cell lung cancer.[4][6][7]

Mechanism of Action

CAI's primary mechanism involves the inhibition of non-voltage-gated calcium channels. This disruption of calcium homeostasis interferes with multiple downstream signaling pathways that are often dysregulated in cancer:

 VEGF Signaling: By blocking calcium influx, CAI inhibits Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway for angiogenesis (the formation of new blood vessels that supply tumors).[1][4]

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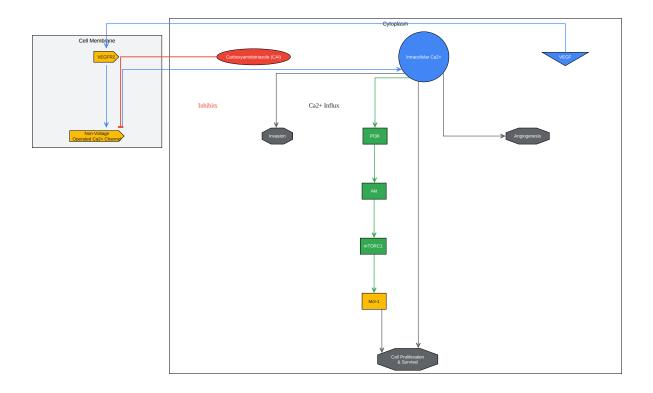




- PI3K/Akt/mTOR Pathway: Calcium signaling is linked to the PI3K/Akt pathway, which is
 hyperactivated in many cancers and promotes cell survival, growth, and proliferation.[4] CAI
 can inhibit this pathway.
- Oxidative Phosphorylation: Recent studies have shown that CAI can inhibit mitochondrial respiration and oxidative phosphorylation (OXPHOS) in cancer cells.[8][9] This forces a reliance on glycolysis, and combining CAI with glycolysis inhibitors like 2-deoxyglucose (2-DG) has shown synergistic anti-tumor effects.[8]
- Mcl-1 Expression: CAI has been shown to down-regulate the anti-apoptotic protein Mcl-1 by deactivating the mTORC1 pathway, sensitizing cancer cells to apoptosis.[10][11]

Below is a diagram illustrating the key signaling pathways affected by **Carboxyamidotriazole**.





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CAI inhibits Ca2+ influx, affecting proliferation, angiogenesis, and survival pathways.

Experimental Protocols

This section provides detailed methodologies for conducting mouse xenograft studies with CAI/CTO.

1. Protocol: Murine Xenograft Model Establishment

This protocol outlines the steps for establishing subcutaneous xenografts in immunocompromised mice.



Materials:

- Cancer cell line of interest (e.g., U251 glioblastoma, HT29 colon)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS), sterile
- Matrigel (optional, can improve tumor take rate)
- Trypsin-EDTA
- 6- to 8-week-old male athymic NCr-nu/nu mice[4]
- Sterile syringes (1 mL) and needles (27-gauge)
- Hemocytometer or automated cell counter

Procedure:

- Cell Culture: Culture cancer cells according to standard protocols to ~80-90% confluency.
- Cell Harvesting: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with culture medium, then centrifuge the cell suspension.
- Cell Counting: Resuspend the cell pellet in sterile PBS or serum-free medium. Count cells and assess viability (should be >95%).
- Preparation of Inoculum: Dilute the cell suspension to the desired concentration (e.g., 5 x 10^6 to 1 x 10^7 cells per 0.1 mL). If using Matrigel, mix the cell suspension 1:1 with Matrigel on ice.
- Tumor Implantation:
 - Anesthetize the mouse using an approved method (e.g., isoflurane).
 - Inject the cell suspension (typically 0.1 mL) subcutaneously into the right flank of the mouse.



- Monitor the animals for recovery from anesthesia.
- Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³)
 before randomizing animals into treatment groups.
- 2. Protocol: Preparation and Administration of CAI/CTO

This protocol describes how to formulate and administer CAI or CTO to mice.

- Materials:
 - Carboxyamidotriazole (CAI) or Carboxyamidotriazole Orotate (CTO) powder
 - Vehicle: Polyethylene glycol 400 (PEG 400)[4][7][12] or saline.
 - Oral gavage needles (stainless steel, ball-tipped)
 - Sterile syringes
 - Vortex mixer and/or sonicator
- Procedure:
 - Formulation:
 - Determine the required dose (e.g., 30 mg/kg, 342 mg/kg, 513 mg/kg).[4][7]
 - Weigh the appropriate amount of CAI/CTO powder.
 - Dissolve the powder in the chosen vehicle (e.g., 100% PEG 400).[4] The final injection volume is typically 0.1 mL per 10 g of body weight.[4]
 - Use a vortex mixer or sonicator to ensure complete dissolution. Prepare fresh daily.
 - Administration:
 - Weigh each mouse daily to calculate the precise volume for administration.



- Administer the formulated drug via oral gavage. Ensure the gavage needle is inserted correctly into the esophagus to avoid accidental tracheal administration.
- For the control group, administer an equivalent volume of the vehicle alone.[4]
- Treatment is typically administered once daily.
- 3. Protocol: Assessment of Antitumor Efficacy

This protocol details the measurement of tumor growth and other endpoints.

- Materials:
 - Digital calipers
 - Animal scale
- Procedure:
 - Tumor Measurement: Measure the length (L) and width (W) of the tumors with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
 - Body Weight: Monitor and record the body weight of each animal at the same frequency
 as tumor measurements to assess toxicity. Significant weight loss (>15-20%) may require
 euthanasia.
 - Endpoint: Continue the study until tumors in the control group reach a predetermined size (e.g., 2000 mm³) or for a set duration.
 - Data Analysis:
 - At the end of the study, euthanize the animals.
 - Excise the tumors and record their final weight.
 - Calculate Tumor Growth Inhibition (TGI) if applicable.



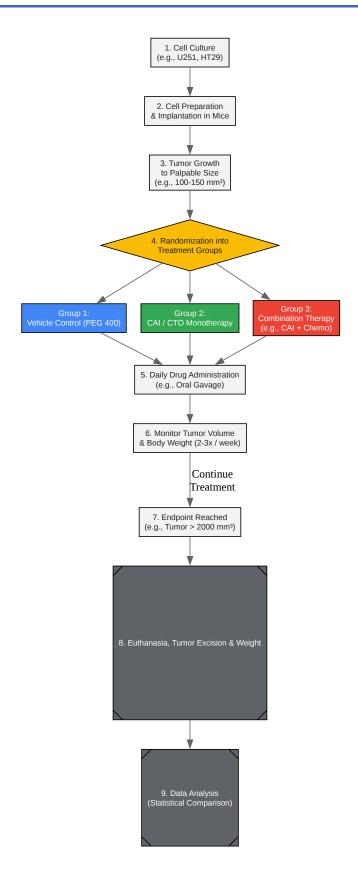




Perform statistical analysis (e.g., t-test, ANOVA) to compare treatment groups with the control group.

The overall experimental process can be visualized in the workflow diagram below.





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A typical workflow for a mouse xenograft study evaluating CAI efficacy.



Data Presentation: Efficacy in Xenograft Models

The following tables summarize quantitative data from preclinical studies evaluating CTO in combination with standard chemotherapy agents in glioblastoma and colon cancer xenograft models.[4]

Table 1: Efficacy of CTO in U251 Human Glioblastoma Xenograft Model[4]

Treatment Group	Dose (mg/kg)	Administrat ion Route	Median Tumor Weight (mg) on Day 76	Statistical Significanc e (vs. Vehicle)	Notes
Vehicle Control	-	Oral	3,612	-	Tumors grew progressively.
CTO Monotherapy	342	Oral	Not Reported	P = 0.615 (No significant effect)	No significant tumor growth inhibition.
CTO Monotherapy	513	Oral	Not Reported	P = 0.034 (Significant effect)	Statistically significant tumor growth inhibition.
Temozolomid e	Not Specified	Not Specified	Not Reported	Significant	-
CTO + Temozolomid e	513	Oral	Not Reported	Significant (Synergistic)	More efficacious than temozolomid e alone. High dose was toxic.

Table 2: Efficacy of CTO in HT29 Human Colon Cancer Xenograft Model[4]



Treatment Group	Dose (mg/kg)	Administration Route	Tumor Weight on Day 41 (vs. Vehicle)	Statistical Significance (vs. Vehicle)
Vehicle Control	-	Oral	-	-
CTO Monotherapy	342	Oral	Significantly lower	P = 0.005
CTO Monotherapy	513	Oral	Significantly lower	P = 0.001
5-Fluorouracil (5- FU)	Not Specified	Not Specified	Not significantly different	P = 0.182
CTO (Low Dose) + 5-FU	342	Oral	Significantly lower	Significant
CTO (High Dose) + 5-FU	513	Oral	Significantly lower	Significant
Bevacizumab + 5-FU	40 or 60	Not Specified	Significantly lower	P = 0.0035 or P = 0.0017

Note: The studies with CTO demonstrated that in combination with chemotherapy, it had a more significant anti-tumor effect than chemotherapy alone in both glioblastoma and colon cancer models.[4][6] In the HT29 model, the combination of CTO and 5-FU showed greater efficacy than the combination of bevacizumab and 5-FU.[4][6]

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